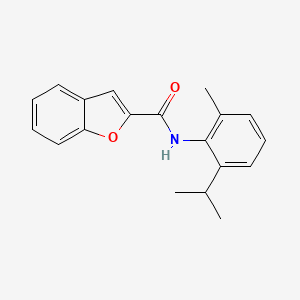![molecular formula C15H17NO B5681553 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol](/img/structure/B5681553.png)
2,6-dimethyl-4-[(4-methylphenyl)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-4-[(4-methylphenyl)amino]phenol, also known as DMP-840, is a chemical compound that belongs to the class of phenols. It has been extensively studied for its potential applications in various scientific research fields.
作用机制
2,6-dimethyl-4-[(4-methylphenyl)amino]phenol works by inhibiting the activity of tyrosinase, which is responsible for the production of melanin. Melanin is a pigment that gives color to the skin, hair, and eyes. By inhibiting tyrosinase, 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol can reduce the production of melanin, which can be beneficial in treating hyperpigmentation disorders such as melasma and age spots.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(4-methylphenyl)amino]phenol has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce melanin production in melanocytes, which can help in the treatment of hyperpigmentation disorders.
实验室实验的优点和局限性
One of the advantages of using 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol in lab experiments is its high potency and specificity. It has been found to be effective in inhibiting tyrosinase activity at low concentrations. However, one of the limitations of using 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the study of 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol. One potential area of research is the development of new derivatives of 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol with improved potency and specificity. Another area of research is the investigation of the potential use of 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol in the treatment of other hyperpigmentation disorders such as vitiligo. Additionally, the potential use of 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol in the development of new antibacterial and antifungal agents can be explored.
Conclusion:
In conclusion, 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,6-dimethyl-4-[(4-methylphenyl)amino]phenol can lead to the development of new drugs and therapies for various medical conditions.
合成方法
2,6-dimethyl-4-[(4-methylphenyl)amino]phenol can be synthesized through a multistep process involving the reaction of 4-methylacetanilide with 2,6-dimethylphenol in the presence of a catalyst, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
科学研究应用
2,6-dimethyl-4-[(4-methylphenyl)amino]phenol has been used in various scientific research studies due to its potential applications in the field of medicine and biology. It has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied as an inhibitor of tyrosinase, an enzyme that plays a crucial role in melanin synthesis.
属性
IUPAC Name |
2,6-dimethyl-4-(4-methylanilino)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-6-13(7-5-10)16-14-8-11(2)15(17)12(3)9-14/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJKSGRGQVRXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C(=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5681486.png)
![1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5681492.png)
![2-[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-N-(2-methylbenzyl)acetamide](/img/structure/B5681497.png)
![{3-(2-methoxyethyl)-1-[(methylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B5681500.png)

![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5681519.png)
![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5681520.png)
![2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5681524.png)
![N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681530.png)
![N-methyl-N-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5681534.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681545.png)
![N-({1-[ethyl(methyl)amino]cyclohexyl}methyl)pyrimidin-4-amine](/img/structure/B5681569.png)